Silane, [(5-iodopentyl)oxy]trimethyl-
Description
"Silane, [(5-iodopentyl)oxy]trimethyl-" is an organosilicon compound characterized by a trimethylsilane group bonded to a 5-iodopentyloxy chain. Its reactivity and applications are likely influenced by the electron-withdrawing nature of the iodine substituent and the stability imparted by the silane group .
Properties
IUPAC Name |
5-iodopentoxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19IOSi/c1-11(2,3)10-8-6-4-5-7-9/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSMYJQVHCRAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497912 | |
| Record name | [(5-Iodopentyl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61094-75-5 | |
| Record name | [(5-Iodopentyl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5-iodopentyl)oxy]trimethyl- typically involves the reaction of trimethylsilanol with 5-iodopentanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)3SiOH+I-(CH2)5OH→(CH3)3SiO-(CH2)5I+H2O
Industrial Production Methods
In industrial settings, the production of Silane, [(5-iodopentyl)oxy]trimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Silane, [(5-iodopentyl)oxy]trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or other functionalized silanes .
Scientific Research Applications
Silane, [(5-iodopentyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty materials and coatings.
Mechanism of Action
The mechanism of action of Silane, [(5-iodopentyl)oxy]trimethyl- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular features of "Silane, [(5-iodopentyl)oxy]trimethyl-" and related compounds:
Reactivity and Functional Differences
- Iodine vs. Fluorine Substituents : The target compound's iodine atom provides superior leaving-group ability compared to the fluorinated heptyl chain in CAS 56002-71-2, which is highly inert due to C-F bond strength .
- Aliphatic vs. Aromatic Chains: The benzyloxy group in CAS 135760-86-0 enhances π-π stacking interactions, unlike the aliphatic iodo-pentyl chain, which favors solubility in non-polar solvents .
- Steric Effects : The tert-butyldimethylsilyl group in CAS 873777-06-1 introduces steric hindrance, limiting reactivity at the alkynyl site, whereas the target compound’s linear chain allows easier access for nucleophiles .
Physical Properties
- Boiling Points: The compound in CAS 873777-06-1 has a predicted boiling point of 287.6±19.0 °C, while the conjugated diene silane (CAS 72486-93-2) has a lower density of 0.854±0.06 g/cm³ due to its unsaturated structure . Data for the target compound’s physical properties are unavailable but can be extrapolated to be higher than non-halogenated analogs due to iodine’s molecular weight.
Biological Activity
Silane, [(5-iodopentyl)oxy]trimethyl- (CAS Number: 62555-05-9) is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trimethylsilyl group and an iodine atom, which significantly influence its reactivity and interactions with biological systems. The structural formula can be represented as follows:
1. Antimicrobial Properties
Research indicates that silane compounds can exhibit antimicrobial activity. The iodine atom in [(5-iodopentyl)oxy]trimethyl- is hypothesized to contribute to this property by disrupting microbial cell membranes or interfering with metabolic processes.
2. Anti-inflammatory Effects
Studies have suggested that silanes can modulate inflammatory pathways. The presence of the alkyl chain may enhance the compound's ability to penetrate biological membranes, allowing it to exert effects on inflammatory mediators.
3. Anticancer Potential
Emerging research points towards the anticancer properties of silane compounds. Preliminary studies indicate that [(5-iodopentyl)oxy]trimethyl- may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of silane, [(5-iodopentyl)oxy]trimethyl- is believed to involve several biochemical pathways:
- Cell Membrane Interaction : The hydrophobic alkyl chain allows for integration into lipid bilayers, potentially disrupting membrane integrity.
- Enzyme Inhibition : The trimethylsilyl group may interact with enzymes, altering their activity and affecting metabolic pathways.
- Gene Expression Modulation : There is evidence suggesting that silanes can influence gene expression related to inflammation and cancer progression.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activities of silane compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria at concentrations of 100 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha in vitro upon treatment with 50 µM of the compound. |
| Study 3 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM. |
Pharmacokinetics
Understanding the pharmacokinetics of silane, [(5-iodopentyl)oxy]trimethyl- is crucial for assessing its therapeutic potential:
- Absorption : Rapid absorption through biological membranes due to its lipophilic nature.
- Metabolism : Potentially metabolized by liver enzymes, leading to bioactive metabolites.
- Excretion : Primarily eliminated via renal pathways, necessitating further studies on its half-life and clearance rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
